molecular formula C8H14ClN3 B1408400 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride CAS No. 1949816-60-7

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride

Cat. No. B1408400
M. Wt: 187.67 g/mol
InChI Key: FXUHUBXVFNMKLU-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride, also known as THPP, is a synthetic compound with a wide range of applications in the field of scientific research. It is a derivative of pyrazole, which is a heterocyclic aromatic compound consisting of five atoms of nitrogen, carbon, and hydrogen. This compound is used in various laboratory experiments, such as the synthesis of pharmaceuticals, organic synthesis, and the study of biochemical and physiological processes.

Scientific Research Applications

Photophysical Properties and Biomedical Applications

  • The compound has been utilized in the synthesis of new types of stable chlorins and bacteriorins through cycloaddition reactions. These compounds exhibit significant absorption and fluorescence properties, showing promise for various biomedical applications (Pereira et al., 2011).

Potential in Photodynamic Therapy

  • Research indicates the effectiveness of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins as photodynamic agents against melanoma cells. Their high absorption properties and ability to induce apoptosis and necrosis in cancer cells highlight their potential in cancer treatment (Pereira et al., 2015).

Photocytotoxicity in Cancer Research

  • Iron(III) complexes incorporating this compound have been synthesized and evaluated for photocytotoxic properties. These complexes have demonstrated unprecedented efficacy in red-light-induced cancer cell apoptosis through the generation of reactive oxygen species (Basu et al., 2014).

Development of Novel Photosensitizers

  • Novel chlorins fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine have been developed as very active photodynamic agents, especially against melanotic and amelanotic cancer cells. These photosensitizers have shown potential in overcoming resistance to photodynamic therapy in melanotic melanoma (Pereira et al., 2020).

Potential in Imaging and Photodynamic Therapy

  • Investigations into Pt-chlorin-type theranostic agents, including derivatives of this compound, have shown promising results in in vitro photocytotoxicity against various carcinomas. These studies suggest the compound's potential use in imaging-guided photodynamic therapy for cancer (Laranjo et al., 2021).

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUHUBXVFNMKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CN)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride

CAS RN

1949816-60-7
Record name Pyrazolo[1,5-a]pyridine-3-methanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride

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